molecular formula C20H16O B182399 1,1-Diphenyl-1,3-dihydroisobenzofuran CAS No. 7449-50-5

1,1-Diphenyl-1,3-dihydroisobenzofuran

Cat. No.: B182399
CAS No.: 7449-50-5
M. Wt: 272.3 g/mol
InChI Key: WCVJCIOXWMPICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the benzofuran family. It is known for its versatility and unique properties, making it a valuable compound in scientific research and pharmaceutical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-1,3-dihydroisobenzofuran can be synthesized through several methods, including:

    Reduction of 1,1-diphenyl-2-nitropropene: This method involves the reduction of 1,1-diphenyl-2-nitropropene to form the desired compound.

    Cyclization of 2-(2-phenylethyl)phenol: This route involves the cyclization of 2-(2-phenylethyl)phenol under specific conditions to yield this compound.

    Reaction of 2-hydroxybenzophenone with benzyl bromide: This method involves the reaction of 2-hydroxybenzophenone with benzyl bromide to produce the compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,1-Diphenyl-1,3-dihydroisobenzofuran has been extensively used in scientific research due to its unique properties. Some of its applications include:

    Fluorescent Probe: It is used as a fluorescent probe for the determination of metal ions.

    Chiral Auxiliary: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Ligand in Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

    Neuroprotective Agent: The compound has shown neuroprotective properties, making it a potential candidate for research in neurodegenerative diseases.

    Antioxidant and Anti-inflammatory Agent: It exhibits antioxidant and anti-inflammatory properties, which are valuable in biomedical research.

Mechanism of Action

The exact mechanism of action of 1,1-Diphenyl-1,3-dihydroisobenzofuran is not fully understood. it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Additionally, the compound binds to the benzodiazepine receptor, which plays a role in regulating anxiety and sleep.

Comparison with Similar Compounds

1,1-Diphenyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:

    1,3-Diphenylisobenzofuran: This compound is also a benzofuran derivative and shares some similar properties with this compound.

    2,5-Diphenyl-3,4-benzofuran: Another benzofuran derivative with comparable chemical properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research.

Properties

CAS No.

7449-50-5

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

3,3-diphenyl-1H-2-benzofuran

InChI

InChI=1S/C20H16O/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)19-14-8-7-9-16(19)15-21-20/h1-14H,15H2

InChI Key

WCVJCIOXWMPICT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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